Cas no 852913-16-7 (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea structure
852913-16-7 structure
Product Name:1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
Número CAS:852913-16-7
MF:C29H28F6N4OS
Megavatios:594.614246368408
MDL:MFCD16875670
CID:828070
PubChem ID:329761344
Update Time:2024-10-26

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Propiedades químicas y físicas

Nombre e identificación

    • N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea
    • Epi-N-Quinyl-N’-bis(3,5-trifluoromethyl)phenylthiourea
    • 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea (ACI)
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S)-(6-methoxyquinolin-4-yl) ((2R)-8-vinylquinuclidin-2-yl)methyl) thiourea
    • 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(S)-[(2S,4S,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL]THIOUREA
    • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea
    • P16273
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8
    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA
    • 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine)
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-6'-methoxy-9-cinchonanyl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8,9S)-6'-methoxycinchonan-9-yl]thiourea
    • AKOS030527512
    • CHEMBL3746148
    • MFCD16875670
    • IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • A,9S)-6'-methoxycinchonan-9-yl]thiourea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 90%
    • 852913-16-7
    • AS-53275
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N(2)-[(8a,9S)-6(2)-methoxy-9-cinchonanyl]thiourea
    • CS-0028351
    • CJB91316
    • DTXSID20469776
    • SCHEMBL15544103
    • MDL: MFCD16875670
    • Renchi: 1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1
    • Clave inchi: IQMKPBFOEWWDIQ-FRSFCCSCSA-N
    • Sonrisas: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=S)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

Atributos calculados

  • Calidad precisa: 594.18880168g/mol
  • Masa isotópica única: 594.18880168g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 41
  • Cuenta de enlace giratorio: 6
  • Complejidad: 912
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 6.6
  • Superficie del Polo topológico: 81.5Ų

Propiedades experimentales

  • Denso: 1.4±0.1 g/cm3
  • Punto de ebullición: 598.2±60.0 °C at 760 mmHg
  • Punto de inflamación: 315.6±32.9 °C
  • Presión de vapor: 0.0±1.7 mmHg at 25°C

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301
  • Declaración de advertencia: P301+P310
  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 25
  • Instrucciones de Seguridad: 45
  • Señalización de mercancías peligrosas: T
  • Nivel de peligro:6.1
  • Grupo de embalaje:
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-100mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
100mg
¥800.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0445-50mg
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 95%
50mg
¥550.0 2024-07-19
Chemenu
CM104643-1g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
1g
$440 2021-08-06
Chemenu
CM104643-5g
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea
852913-16-7 97%
5g
$1320 2021-08-06
abcr
AB490921-250 mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 95%; .
852913-16-7 95%
250mg
€272.50 2023-06-15
abcr
AB490921-1 g
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, 95%; .
852913-16-7 95%
1g
€702.60 2023-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32600-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
852913-16-7 98%,99%e.e.
50mg
¥900.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32600-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N-[(8a,9S)-6-methoxy-9-cinchonanyl]thiourea
852913-16-7 98%,99%e.e.
100mg
¥1350.0 2024-07-19
ChemScence
CS-0028351-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
50mg
$116.0 2022-04-26
ChemScence
CS-0028351-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]thiourea
852913-16-7 ≥97.0%
100mg
$172.0 2022-04-26

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referencia
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referencia
Cinchona alkaloid thiourea catalyzed asymmetric synthesis and anticancer activity evaluation of tetrahydro-β-spirooxindoles
Qi, Liang; et al, Heterocycles, 2018, 96(6), 1119-1132

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts
Vakulya, Benedek; et al, Organic Letters, 2005, 7(10), 1967-1969

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt
Referencia
Solvent-free enantioselective conjugate addition and bioactivities of nitromethane to Chalcone containing pyridine
Zhang, Guoping; et al, Tetrahedron, 2017, 73(2), 129-136

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  2 h, 26 °C; 26 °C → 5 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  1 h, < 10 °C
1.3 Reagents: Diphenylphosphoryl azide Solvents: Dichloromethane ;  2.5 h, < 10 °C; 10 °C → 20 °C; 19 h, 20 °C; 20 °C → 15 °C
1.4 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt; rt → 0 °C
1.6 Reagents: Ammonia Solvents: Water ;  pH 10
1.7 Solvents: Ethyl acetate ;  0 °C → 20 °C; 1 h, 20 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
1.9 Reagents: Ammonia Solvents: Water ;  pH 10
Referencia
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 25 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts
Asano, Keisuke; et al, Journal of the American Chemical Society, 2011, 133(42), 16711-16713

Métodos de producción 7

Condiciones de reacción
Referencia
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; et al, Journal of Organic Chemistry, 2022, 87(24), 16755-16766

Métodos de producción 8

Condiciones de reacción
Referencia
Organocatalytic Enantioselective Synthesis of α-Hydroxyketones through a Friedel-Crafts Reaction of Naphthols and Activated Phenols with Aryl- and Alkylglyoxal Hydrates
Vila, Carlos; et al, Organic Letters, 2016, 18(21), 5652-5655

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Water ;  50 min, 15 °C; 15 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2.5, 25 °C; 1 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10
2.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 1 h, 20 °C; 0 °C → 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 2 - 2.5, 20 °C
2.3 Reagents: Ammonia Solvents: Water ;  pH 10
Referencia
Plant Process for the Preparation of Cinchona Alkaloid-Based Thiourea Catalysts
Wang, Yi ; et al, Organic Process Research & Development, 2017, 21(3), 408-413

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referencia
The cinchona alkaloid squaramide catalyzed asymmetric Pictet-Spengler reaction and related theoretical studies
Qi, Liang; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 566-574

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referencia
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; et al, Organic Letters, 2016, 18(17), 4222-4225

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 16 h, rt
Referencia
Access to Chiral Polycyclic 1,4-Dihydropyridines via Organocatalytic Formal [3+3] Annulation of 2-(1-Alkynyl)-2-alken-1-ones with 3-Aminobenzofurans
Li, Zhanhuan; et al, Organic Letters, 2021, 23(16), 6391-6395

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  10 min, rt → 0 °C
1.2 0 °C → rt; 12 h, rt
Referencia
Synthesis, antibacterial and anti-MRSA activity, in vivo toxicity and a structure-activity relationship study of a quinoline thiourea
Dolan, Niamh; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 630-635

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,4-Dioxane ;  4 h, 55 °C
1.2 Reagents: Potassium tert-butoxide ,  Sulfur ;  16 h, 55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  55 °C
Referencia
Thiocarbonyl Surrogate via Combination of Sulfur and Chloroform for Thiocarbamide and Oxazolidinethione Construction
Tan, Wei; et al, Organic Letters, 2017, 19(8), 2166-2169

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 17 h, 50 °C; 50 °C → rt
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Solvents: Water ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
1.5 Reagents: Ammonia Solvents: Water ;  basified, rt
1.6 Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
From meso-Lactide to Isotactic Polylactide: Epimerization by B/N Lewis Pairs and Kinetic Resolution by Organic Catalysts
Zhu, Jian-Bo; et al, Journal of the American Chemical Society, 2015, 137(39), 12506-12509

Métodos de producción 16

Condiciones de reacción
Referencia
Hydroxy-Directed Enantioselective Hydroxyalkylation in the Carbocyclic Ring of Indoles
Montesinos-Magraner, Marc; et al, Organic Letters, 2017, 19(7), 1546-1549

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran
Referencia
Organocatalytic asymmetric oxy-Michael addition to a γ-hydroxy-α,β-unsaturated thioester via hemiacetal intermediates
Okamura, Takaaki; et al, Chemical Communications (Cambridge, 2012, 48(42), 5076-5078

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  12 h, rt
Referencia
Enantioselective Sulfonation of Enones with Sulfonyl Imines by Cooperative N-Heterocyclic-Carbene/Thiourea/Tertiary-Amine Multicatalysis
Jin, Zhichao; et al, Angewandte Chemie, 2013, 52(47), 12354-12358

Métodos de producción 19

Condiciones de reacción
Referencia
Unprecedented Hydrophobic Amplification in Noncovalent Organocatalysis "on Water": Hydrophobic Chiral Squaramide Catalyzed Michael Addition of Malonates to Nitroalkenes
Bae, Han Yong; et al, ACS Catalysis, 2015, 5(6), 3613-3619

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 40 °C; 5 h, 50 °C
1.2 Solvents: Water ;  overnight, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt; rt → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Referencia
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; et al, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Raw materials

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]thiourea Preparation Products

Proveedores recomendados
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD